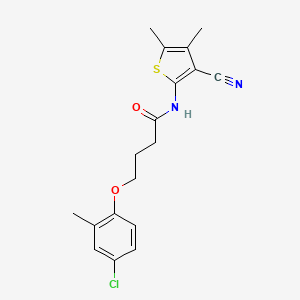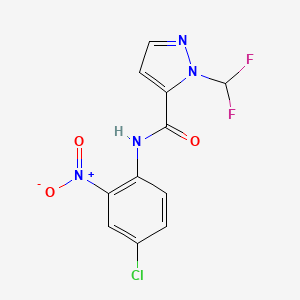![molecular formula C17H11N7O3 B10948922 2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10948922.png)
2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that features a unique combination of pyrazole, furan, triazole, and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric and sulfuric acids.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Triazole Ring:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the condensation of anthranilic acid with formamide or formic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the specific site of oxidation.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, the compound can interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound shares the pyrazole and triazole moieties but differs in the substitution pattern and the presence of additional nitro groups.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound contains a pyrazole ring and is evaluated for its anti-tubercular potential.
Uniqueness
2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline is unique due to its combination of multiple heterocyclic rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industrial processes.
Properties
Molecular Formula |
C17H11N7O3 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C17H11N7O3/c25-24(26)11-7-19-22(8-11)9-12-5-6-15(27-12)16-20-17-13-3-1-2-4-14(13)18-10-23(17)21-16/h1-8,10H,9H2 |
InChI Key |
CQFGJTCFBKCNLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(O4)CN5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10948847.png)
![5-Cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10948851.png)
![3-Bromo-2-methyl-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10948861.png)
![Methyl 2-({[3-(difluoromethoxy)phenyl]carbonyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B10948864.png)
![5-(4-fluorophenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B10948868.png)
![11-(difluoromethyl)-13-(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10948870.png)
![3-{(2E)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoyl}-2H-chromen-2-one](/img/structure/B10948872.png)
![2-[({3-[(2-Chlorophenoxy)methyl]phenyl}carbonyl)amino]-5-(propan-2-yl)thiophene-3-carboxamide](/img/structure/B10948873.png)


![1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea](/img/structure/B10948894.png)

![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B10948905.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10948910.png)
